7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one
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Overview
Description
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one is a heterocyclic compound that features a unique structure combining a pyrrole ring fused with a benzothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with a suitable pyrrole derivative . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-b]pyrrole-1,4-dione: This compound shares a similar pyrrole core but differs in its functional groups and overall structure.
Dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another related compound with a different arrangement of the pyrrole and benzothiazine rings.
Uniqueness
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one is unique due to its specific chloro and benzothiazine functionalities, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7ClN2OS |
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Molecular Weight |
238.69 g/mol |
IUPAC Name |
7-chloro-3,3a-dihydro-1H-pyrrolo[3,2-b][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C10H7ClN2OS/c11-5-1-2-7-6(3-5)12-10-8(15-7)4-9(14)13-10/h1-3,8H,4H2,(H,12,13,14) |
InChI Key |
FIBMIUFYLLAFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=NC3=C(S2)C=CC(=C3)Cl)NC1=O |
Origin of Product |
United States |
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